N-((4-Phenylbenzoyl)methyl)imidazole
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Overview
Description
ACETOPHENONE,2-(1-IMIDAZOLYL)-4’-PHENYL- is a chemical compound with the molecular formula C11H10N2O It is known for its unique structure, which includes an imidazole ring attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE,2-(1-IMIDAZOLYL)-4’-PHENYL- typically involves the reaction of acetophenone with imidazole under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the imidazole, followed by nucleophilic substitution with acetophenone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ACETOPHENONE,2-(1-IMIDAZOLYL)-4’-PHENYL- may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ACETOPHENONE,2-(1-IMIDAZOLYL)-4’-PHENYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.
Scientific Research Applications
ACETOPHENONE,2-(1-IMIDAZOLYL)-4’-PHENYL- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ACETOPHENONE,2-(1-IMIDAZOLYL)-4’-PHENYL- involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can modulate biochemical pathways, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1-Imidazolyl)acetophenone: Similar structure but lacks the phenyl group at the 4’ position.
2-(1-Imidazolyl)-4’-methoxyacetophenone: Contains a methoxy group instead of a phenyl group.
2-(1-Imidazolyl)-4’-nitroacetophenone: Contains a nitro group instead of a phenyl group.
Uniqueness
ACETOPHENONE,2-(1-IMIDAZOLYL)-4’-PHENYL- is unique due to the presence of both an imidazole ring and a phenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
72825-24-2 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C17H14N2O/c20-17(12-19-11-10-18-13-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-11,13H,12H2 |
InChI Key |
CTBDNAHBIPBRTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=CN=C3 |
Origin of Product |
United States |
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